molecular formula C14H11ClN2O2 B14127618 2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline

Cat. No.: B14127618
M. Wt: 274.70 g/mol
InChI Key: XVRLMUOPOMCMCD-UHFFFAOYSA-N
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Description

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline is an organic compound characterized by the presence of a chlorophenyl group, a vinyl group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline typically involves the reaction of 2-chlorobenzaldehyde with 4-nitroaniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution reactions on the chlorophenyl group.

Scientific Research Applications

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The nitro group and the chlorophenyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-Chlorophenyl)vinyl)-4-methylaniline
  • 2-(1-(2-Chlorophenyl)vinyl)-4-aminobenzene
  • 2-(1-(2-Chlorophenyl)vinyl)-4-hydroxyaniline

Uniqueness

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)ethenyl]-4-nitroaniline

InChI

InChI=1S/C14H11ClN2O2/c1-9(11-4-2-3-5-13(11)15)12-8-10(17(18)19)6-7-14(12)16/h2-8H,1,16H2

InChI Key

XVRLMUOPOMCMCD-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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